3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Overview
Description
3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, phenoxyacetamido group, and diethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenoxyacetamido Group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to form the phenoxyacetamido derivative.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamido group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and functional groups.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamido group can form hydrogen bonds with active site residues, while the thieno[2,3-c]pyridine core can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are also thienopyridine derivatives, share structural similarities.
Phenoxyacetamido Compounds: Compounds with phenoxyacetamido groups, such as certain antibiotics, also exhibit similar functional properties.
Uniqueness
3,6-DIETHYL 2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is unique due to its combination of a thieno[2,3-c]pyridine core and phenoxyacetamido group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
diethyl 2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-3-27-20(25)18-15-10-11-23(21(26)28-4-2)12-16(15)30-19(18)22-17(24)13-29-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDOVXIMWUEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.